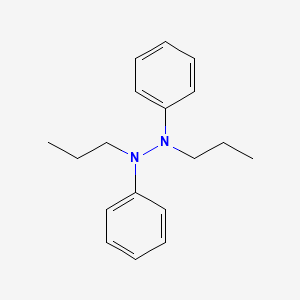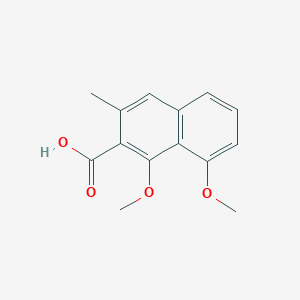
1,8-Dimethoxy-3-methylnaphthalene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Dimethoxy-3-methylnaphthalene-2-carboxylic acid is an organic compound belonging to the naphthalene family It is characterized by the presence of two methoxy groups at positions 1 and 8, a methyl group at position 3, and a carboxylic acid group at position 2 on the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dimethoxy-3-methylnaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method is the methylation of 1,8-dimethoxynaphthalene followed by carboxylation. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and methyl iodide (CH3I) for the methylation step. The carboxylation step can be achieved using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
1,8-Dimethoxy-3-methylnaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce naphthalenemethanol derivatives.
科学研究应用
1,8-Dimethoxy-3-methylnaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in the development of fluorescent probes and other bioactive molecules.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1,8-Dimethoxy-3-methylnaphthalene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1,8-Dimethoxynaphthalene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
3-Methylnaphthalene-2-carboxylic acid: Lacks the methoxy groups, affecting its solubility and reactivity.
1,8-Dihydroxynaphthalene-2-carboxylic acid: Contains hydroxyl groups instead of methoxy groups, altering its chemical properties.
Uniqueness
1,8-Dimethoxy-3-methylnaphthalene-2-carboxylic acid is unique due to the combination of methoxy, methyl, and carboxylic acid groups on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.
属性
CAS 编号 |
63473-10-9 |
|---|---|
分子式 |
C14H14O4 |
分子量 |
246.26 g/mol |
IUPAC 名称 |
1,8-dimethoxy-3-methylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H14O4/c1-8-7-9-5-4-6-10(17-2)12(9)13(18-3)11(8)14(15)16/h4-7H,1-3H3,(H,15,16) |
InChI 键 |
OZOPODFDTUXHKC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=CC=C2)OC)C(=C1C(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


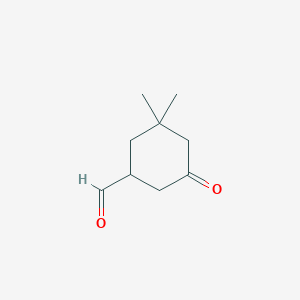
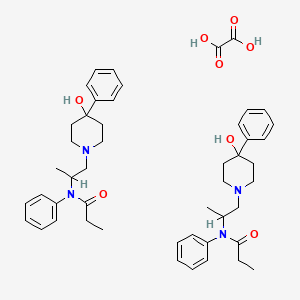

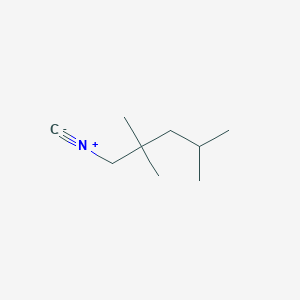


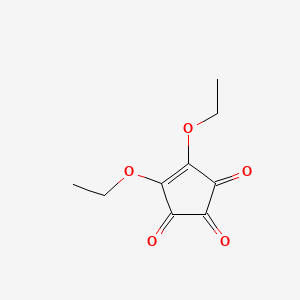
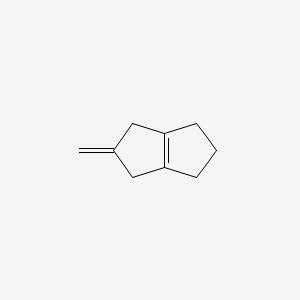
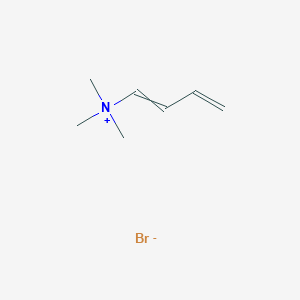

![2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid](/img/structure/B14498280.png)
![[(Propan-2-yl)amino]propanedial](/img/structure/B14498285.png)

